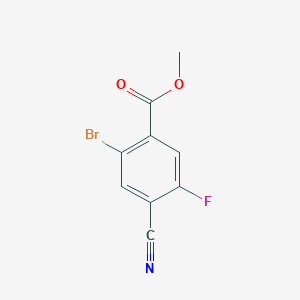

Methyl 2-bromo-4-cyano-5-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-4-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-8(11)5(4-12)2-7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWACZPNMSFNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Bromination and Iodination of Methyl 2-Amino-4-fluoro-5-benzoate

- Starting Material: Methyl 2-amino-4-fluoro-5-benzoate

- Reaction Conditions:

- Reaction with sodium nitrite and potassium iodide in sulfuric acid at 0–5°C

- Duration: 1 hour

- Outcome: Formation of methyl 4-bromo-5-fluoro-2-iodobenzoate

- Yield: Approximately 72% (as per patent data)

- Notes: The process involves diazotization of the amino group followed by halogen exchange, which is a classical aromatic substitution technique.

Step 2: Nucleophilic Cyanation

- Reagents: Cuprous cyanide in N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF)

- Reaction Conditions:

- Temperature: 60–80°C

- Duration: 5–10 hours

- Atmosphere: Nitrogen protection

- Outcome: Conversion of methyl 4-bromo-5-fluoro-2-iodobenzoate to methyl 4-bromo-2-cyano-5-fluorobenzoate

- Yields: Ranged from 88% to 91%

- Notes: The cyanide ion replaces iodine via nucleophilic substitution, facilitated by copper catalysis.

Alternative Route Using Diazo Chemistry

Preparation of Methyl 4-bromo-2-fluorobenzoate

- Starting Material: 4-bromo-2-fluorobenzoic acid

- Method:

- Reaction with (trimethylsilyl)diazomethane in THF and methanol at 0°C

- Followed by acid work-up

- Outcome: Quantitative formation of methyl 4-bromo-2-fluorobenzoate

- Yield: 100%

- Notes: This route is advantageous for its high yield and mild conditions.

Subsequent Bromination and Cyanation

- Similar to the first route, involving bromination of methyl 2-amino-4-fluoro-5-benzoate, diazotization, and cyanation, with yields around 74% for the bromination step.

Reaction Conditions Summary Table

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Sodium nitrite, potassium iodide | Sulfuric acid | 0–5°C | 1 hour | 72% | Diazotization and halogen exchange |

| 2 | Cuprous cyanide | NMP or DMF | 60–80°C | 5–10 hours | 88–91% | Nucleophilic cyanation |

| Alternative | (Trimethylsilyl)diazomethane | THF, methanol | 0°C | 1 hour | 100% | Methyl ester formation |

Research Findings and Notes

- The two-step aromatic halogenation and cyanation process is well-documented and offers high yields with controlled reaction conditions, making it suitable for industrial applications.

- Diazotization-based routes provide a mild and efficient pathway to methyl 4-bromo-2-fluorobenzoate, which can then be further functionalized.

- The use of copper-catalyzed nucleophilic substitution with cyanide is a critical step, where temperature control and excess cyanide are essential for high yield and purity.

- Safety Note: Handling cyanide reagents requires strict safety protocols due to toxicity risks.

Data Summary Table

| Method | Key Reagents | Main Reaction Step | Typical Yield | Reaction Conditions | Advantages |

|---|---|---|---|---|---|

| Patent Method | Sodium nitrite, potassium iodide, cuprous cyanide | Halogen exchange + cyanation | 87–91% | 0–5°C (diazotization), 60–80°C (cyanation) | Short, efficient, high yield |

| Alternative Route | (Trimethylsilyl)diazomethane | Ester synthesis | 100% | 0°C to room temp | Mild, high yield |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-fluorobenzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.

Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which methyl 2-bromo-4-cyano-5-fluorobenzoate exerts its effects is primarily through its reactivity with various biological and chemical targets. The bromine and cyano groups facilitate interactions with nucleophiles and electrophiles, respectively, enabling the compound to participate in diverse chemical transformations. The fluorine atom enhances the compound’s stability and reactivity by influencing electronic distribution within the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities but differ in substituent types, positions, or functional groups:

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

- Substituent Effects: The cyano group in the target compound (position 4) enhances electrophilicity compared to methoxy or hydroxyl groups in analogues, making it more reactive in nucleophilic aromatic substitution . Halogen Variations: Bromine at position 2 (target compound) vs. chlorine (CAS 908248-32-8) alters steric and electronic profiles, affecting coupling reaction efficiency .

Physico-Chemical Properties

Table 2: Comparative Physico-Chemical Data

Key Observations :

- Solubility: The target compound’s cyano group increases polarity, enhancing solubility in polar aprotic solvents like DMF compared to methoxy-containing analogues .

- Thermal Stability : Hydroxyl-containing analogues (e.g., CAS 1644-71-9) exhibit higher melting points due to hydrogen bonding .

Table 3: Reactivity in Common Reactions

Key Observations :

- The target compound’s bromo-cyano synergy enables efficient Suzuki-Miyaura cross-coupling, whereas chloro or methoxy substituents reduce reactivity .

- Acid Sensitivity : Hydroxyl-containing analogues (e.g., CAS 1644-71-9) may undergo ester hydrolysis under strong acidic conditions .

Table 4: Hazard Profiles

Key Observations :

Biological Activity

Methyl 2-bromo-4-cyano-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₆BrF₁N₁O₂

- Molecular Weight : 232.06 g/mol

The compound features a bromine atom, a cyano group, and a fluorine atom attached to a benzoate moiety, which contributes to its unique reactivity and potential biological applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Aromatic Substitution : This method involves the substitution of the bromine atom with nucleophiles under specific conditions.

- Multicomponent Reactions (MCRs) : These reactions allow for the efficient assembly of complex molecules in a single step, often yielding high purities and yields.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, including resistant pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 32 µg/mL |

Anticancer Properties

Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), showing promising results.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 20 |

Anti-inflammatory Activity

Recent studies suggest that this compound may possess anti-inflammatory properties, potentially more effective than traditional anti-inflammatory agents like curcumin.

Case Study: Comparative Analysis of Anti-inflammatory Effects

A study comparing the anti-inflammatory effects of this compound with curcumin showed that at equivalent concentrations, the former exhibited greater inhibition of inflammatory markers such as TNF-alpha and IL-6.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.